Lercanidipine hydrochloride, [(±)3,5‐pyridinedicarboxilic acid, 1,4‐dihydro‐2,6‐dimethyl‐4‐(3‐nitrophenyl)2‐[(3,3‐diphenylpropyl)methylamino]‐1,1‐dimethyl ethyl methyl ester hydrochloride], is a calcium channel antagonist belonging to the dihydropyridine class. [] It is a chiral molecule, existing as a racemic mixture of (R)- and (S)-enantiomers. [, , , ] Lercanidipine exhibits a high affinity for the L-type calcium channel, particularly the dihydropyridine binding site. [, ] This interaction with calcium channels forms the basis of its activity in various scientific research models.
This method focuses on purifying Lercanidipine hydrochloride and obtaining a specific polymorphic form (polymorphic form V), which exhibits distinct characteristics in X-ray diffraction and differential scanning calorimetry analyses. []
Lercanidipine is a calcium channel blocker primarily used in the treatment of hypertension. It belongs to the dihydropyridine class of calcium antagonists, which function by inhibiting the influx of calcium ions through L-type calcium channels in vascular smooth muscle and cardiac tissue. This mechanism leads to vasodilation and a subsequent decrease in blood pressure. Lercanidipine is known for its long-lasting effects and improved tolerability compared to other medications in its class.
Lercanidipine was first synthesized in the late 1980s and has since been marketed under various brand names, including Zanidip. It is available in several formulations, typically as hydrochloride salt, which enhances its solubility and bioavailability.
Lercanidipine is classified as follows:
Lercanidipine can be synthesized through various methods, with significant advancements made to improve yield and purity.
These methods highlight the importance of optimizing reaction conditions to minimize by-products and enhance yield.
Lercanidipine hydrochloride has the following molecular formula:
Its structural representation includes a dihydropyridine ring fused with a nitrophenyl group and a diphenylpropyl side chain. The compound's three-dimensional configuration is crucial for its biological activity.
Lercanidipine participates in several chemical reactions during its synthesis:
These reactions are essential for constructing the complex structure of lercanidipine efficiently.
Lercanidipine exerts its antihypertensive effects primarily through selective inhibition of L-type calcium channels located in vascular smooth muscle cells.
The stability profile indicates that lercanidipine maintains efficacy over time when stored correctly. Analytical methods such as high-performance liquid chromatography (HPLC) are commonly employed for quality control during manufacturing .
Lercanidipine is primarily used for managing hypertension but has potential applications in other cardiovascular conditions due to its vasodilatory properties.
The development of dihydropyridine calcium channel blockers (DHPs) represents a significant evolution in antihypertensive therapeutics. First-generation DHPs, exemplified by nifedipine (introduced in the 1970s), revolutionized vascular selectivity by primarily targeting L-type voltage-gated calcium channels in vascular smooth muscle. This mechanism induced potent peripheral vasodilation, reducing systemic vascular resistance. However, their rapid onset of action (peak plasma concentration within 30-60 minutes) frequently triggered reflex sympathetic activation, manifesting as tachycardia, palpitations, and headache [1] [7]. This hemodynamic instability, coupled with a short duration of action requiring multiple daily doses, limited their clinical utility and long-term tolerability.
Second-generation DHPs (felodipine, amlodipine) addressed these limitations through pharmacokinetic modifications. Extended-release formulations (nifedipine GITS) and intrinsically slow absorption profiles (amlodipine) provided smoother plasma concentration curves. This resulted in more sustained vasodilation, reduced peak-trough fluctuations, and diminished reflex sympathetic activation [3] [7]. Amlodipine’s exceptionally long plasma half-life (35-50 hours) cemented its role as a once-daily agent, improving patient adherence. However, while vascular selectivity was enhanced, these agents primarily dilated afferent glomerular arterioles, potentially elevating intraglomerular pressure and offering limited nephroprotection [1] [4]. Peripheral edema, a consequence of preferential precapillary dilation, also remained a significant class effect [5].
The quest for DHPs with optimized pharmacodynamics and organ-protective potential drove the development of third-generation agents like lercanidipine, lacidipine, and manidipine. These compounds prioritized high lipophilicity and unique membrane interactions to achieve prolonged vascular effects without the pharmacokinetic drawbacks of earlier generations [1] [6] [7].
Table 1: Evolution of Dihydropyridine Calcium Channel Blockers
Generation | Representative Compounds | Key Pharmacokinetic/Pharmacodynamic Features | Major Clinical Limitations |
---|---|---|---|
First | Nifedipine (immediate release), Nicardipine | Rapid absorption, short duration, high Cmax, rapid offset | Reflex tachycardia, flushing, headache, multiple daily dosing, potential mortality risk in unstable angina |
Second | Felodipine, Amlodipine, Nifedipine GITS | Slower absorption, longer plasma half-life (esp. amlodipine), once-daily dosing | Peripheral edema (up to 10-15%), predominant afferent arteriolar dilation in kidney, less sympathetic activation than 1st gen |
Third | Lercanidipine, Lacidipine, Manidipine | High lipophilicity, membrane depot effect, very slow receptor dissociation, prolonged action despite short plasma t½, balanced renal arteriolar dilation | Requires pre-meal dosing (food increases bioavailability), CYP3A4 interaction potential |
Lercanidipine hydrochloride embodies the strategic design principles of third-generation DHPs. Its molecular structure features a highly lipophilic side chain (phenylalkylamine group at the 3-position of the DHP ring). This confers exceptional lipid solubility (partition coefficient, log P > 6), significantly higher than earlier DHPs like nifedipine or amlodipine [1] [4] [6]. This lipophilicity underpins its unique pharmacokinetic and pharmacodynamic profile:
Membrane Kinetics-Driven Duration: Despite a relatively short plasma half-life (8-10 hours), lercanidipine’s high affinity for lipid bilayers allows it to partition extensively into the phospholipid membranes of vascular smooth muscle cells. From this membrane reservoir, it dissociates slowly and reversibly to interact with L-type calcium channels. This "membrane depot" effect ensures a prolonged pharmacodynamic action (>24 hours) enabling once-daily dosing, independent of its plasma kinetics [1] [6] [8]. Its onset is gradual, minimizing reflex sympathetic activation – studies show no significant increase in heart rate or plasma norepinephrine levels during chronic therapy, contrasting sharply with felodipine and immediate-release nifedipine [1] [3].
Enhanced Vascular Selectivity: Lercanidipine exhibits higher vascular selectivity compared to earlier DHPs. In vitro studies demonstrate a lower negative inotropic effect on cardiac tissue than amlodipine, nifedipine, or felodipine [1] [6]. This translates clinically to a reduced risk of cardiac depression, making it suitable in patients with stable coronary artery disease without significant left ventricular systolic dysfunction.
Dual L/T-Type Calcium Channel Blockade: A pivotal advancement of lercanidipine over many predecessors is its ability to block not only L-type but also T-type (transient) voltage-gated calcium channels [4] [8]. While L-type channels dominate in systemic vasculature, T-type channels are abundant in:
Table 2: Key Structural and Pharmacological Features of Lercanidipine vs. Representative DHPs
Feature | Lercanidipine (3rd Gen) | Amlodipine (2nd Gen) | Nifedipine (1st Gen - IR) | Clinical Relevance of Lercanidipine Features |
---|---|---|---|---|
Lipophilicity (Log P) | > 6 (Very High) | ~3.0 (Moderate) | ~2.2 (Low) | Deep partitioning into lipid bilayers; Membrane depot effect; Long duration despite plasma t½ |
Plasma Half-life (h) | 8-10 | 35-50 | 2-5 | Short plasma t½ necessitates membrane binding for 24h efficacy |
Primary Channel Targets | L-type, T-type | L-type (N-type at high doses) | L-type | T-type blockade enables efferent arteriolar dilation (Renoprotection) |
Renal Arteriolar Dilation | Balanced (Afferent + Efferent) | Predominantly Afferent | Predominantly Afferent | Reduces intraglomerular pressure; Potential nephroprotection |
Sympathetic Activation (Chronic) | Minimal/None | Low | Significant (Acute) | Lower risk of reflex tachycardia, better tolerability |
Vascular Selectivity Ratio (Vasculature:Heart) | Very High | High | Moderate | Reduced cardiac effects (negative inotropy, chronotropy) |
Clinical Efficacy and Tolerability Profile:
Lercanidipine’s efficacy in lowering blood pressure is well-established across diverse hypertensive populations, including the elderly, those with isolated systolic hypertension, and patients with diabetes or mild-to-moderate renal impairment [1] [2] [6]. Large observational studies like the LAURA study (n=3,175) confirmed its effectiveness independent of baseline cardiovascular risk level, with significant systolic and diastolic BP reductions across low, medium, high, and very high-risk groups [2]. Head-to-head trials (e.g., the LEAD study) demonstrate antihypertensive efficacy equivalent to other long-acting DHPs like felodipine and nifedipine GITS [3].
A defining characteristic of lercanidipine within the DHP class is its improved tolerability profile, particularly concerning peripheral edema. Meta-analyses confirm a significantly lower incidence of ankle edema compared to amlodipine, felodipine, and nifedipine GITS [3] [5]. This is attributed to its slower onset of action and more gradual vasodilation, reducing regional increases in capillary hydrostatic pressure. Its high vascular selectivity also minimizes negative cardiac effects. Drug interaction potential exists primarily via CYP3A4 inhibition, requiring caution with strong inhibitors (e.g., ketoconazole, itraconazole, cyclosporine) [6] [8].
Table 3: Lercanidipine's Impact on Renal Hemodynamics vs. Classical DHPs
Parameter | Lercanidipine | Classical DHPs (e.g., Amlodipine, Nifedipine) | Mechanism & Clinical Implication |
---|---|---|---|
Afferent Arteriolar Dilation | Yes | Strong | Classical DHPs increase glomerular inflow pressure |
Efferent Arteriolar Dilation | Yes (T-type block) | Minimal/None | Lercanidipine reduces glomerular outflow resistance |
Net Effect on Intraglomerular Pressure | Neutral/Reduced | Increased | Lercanidipine avoids glomerular hypertension |
Effect on Proteinuria/Microalbuminuria | Reduction | Neutral or Potential Increase | Lercanidipine shows renoprotective potential in studies |
Effect on Renal Plasma Flow (RPF) | Increased | Increased | Beneficial in both |
Effect on Glomerular Filtration Rate (GFR) | Maintained/Improved | Maintained/Improved | Beneficial in both |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7